(r)-5-n-boc-amino-3-hydroxyl-pentanioc acid

説明

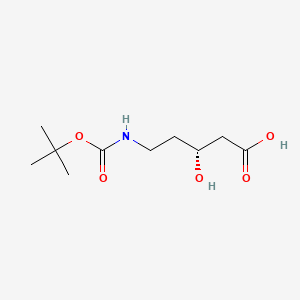

®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes. These systems enable precise control over reaction conditions, leading to higher yields and purity .

化学反応の分析

Types of Reactions

®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid can undergo various chemical reactions, including:

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Acidic conditions: Trifluoroacetic acid (TFA)

Major Products

The major products formed from these reactions include the oxidized or reduced forms of the compound, as well as the free amino acid after Boc deprotection .

科学的研究の応用

Peptide Synthesis

(R)-5-N-Boc-amino-3-hydroxy-pentanoic acid is primarily utilized as a building block in the synthesis of peptides. Its structure mimics natural amino acids, allowing it to be incorporated into peptide chains effectively. The N-Boc group serves as a protective group that can be selectively removed under specific conditions, facilitating the formation of longer peptide sequences.

Drug Development

This compound plays a crucial role in pharmaceutical chemistry as a precursor for various bioactive compounds. Its derivatives are being explored for their potential therapeutic effects, including neuroprotective properties and antimicrobial activity. The ability to modify the N-Boc group enhances the compound's versatility in drug formulation.

Research indicates that (R)-N-Boc-5-amino-3-hydroxy-pentanoic acid exhibits biological activity that could influence metabolic pathways and cellular functions. Studies have suggested potential neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease models.

Peptide Synthesis Studies

A study demonstrated the efficiency of (R)-N-Boc-5-amino-3-hydroxy-pentanoic acid in synthesizing peptides with specific biological activities. The synthesis involved coupling this compound with various carboxylic acids to produce peptides that exhibited enhanced biological properties compared to their unmodified counterparts.

In vitro studies assessed the neuroprotective effects of peptides synthesized using (R)-N-Boc-5-amino-3-hydroxy-pentanoic acid. Results indicated that certain peptide derivatives could protect neuronal cells from oxidative stress, highlighting the compound's potential in therapeutic applications for neurodegenerative diseases.

作用機序

The mechanism of action of ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis processes, allowing for selective reactions to occur. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

類似化合物との比較

Similar Compounds

®-5-Amino-3-hydroxypentanoic acid: This compound lacks the Boc protection, making it more reactive and less selective in synthesis processes.

®-5-((tert-Butoxycarbonyl)amino)-3-oxopentanoic acid: This compound has a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness

®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid is unique due to its Boc protection, which allows for selective reactions during synthesis. This makes it a valuable compound in peptide chemistry and other fields where selective reactions are crucial .

生物活性

(R)-5-n-Boc-amino-3-hydroxy-pentanoic acid (often abbreviated as Boc-AHPA) is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Boc-AHPA is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a hydroxyl group at the third carbon of the pentanoic acid chain. This configuration contributes to its stability and bioactivity.

Synthesis

The synthesis of Boc-AHPA generally involves standard peptide coupling techniques, where the Boc group is added to protect the amino functionality during subsequent reactions. The hydroxyl group can be introduced through selective reduction or hydroxylation processes.

Boc-AHPA exhibits biological activity primarily through its interaction with various enzymes and receptors. It has been shown to influence pathways related to protein synthesis and cell signaling, particularly in the context of neuroprotection and metabolic regulation.

Structure-Activity Relationship (SAR)

The biological activity of Boc-AHPA can be influenced by modifications to its structure. Studies have indicated that variations in the length of the carbon chain or changes in the functional groups can significantly affect its potency. For instance:

- Hydroxyl Group Position : The positioning of the hydroxyl group is critical for activity, with studies suggesting that it enhances binding affinity to target proteins.

- Boc Group Influence : The presence of the Boc group stabilizes the molecule, improving its pharmacokinetic properties.

Case Studies

- Neuroprotective Effects : In vitro studies have demonstrated that Boc-AHPA can protect neuronal cells from apoptosis induced by oxidative stress. This effect is mediated through the modulation of signaling pathways involving Bcl-2 family proteins .

- Metabolic Regulation : Research has shown that Boc-AHPA may enhance insulin sensitivity in cellular models, suggesting a potential role in diabetes management. This is attributed to its ability to activate specific kinases involved in glucose metabolism .

- Antimicrobial Activity : Preliminary data indicate that Boc-AHPA exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces apoptosis in neuronal cells | |

| Insulin Sensitivity | Enhances glucose uptake | |

| Antimicrobial | Inhibits growth of E. coli |

Table 2: Structure-Activity Relationship Insights

特性

IUPAC Name |

(3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-5-4-7(12)6-8(13)14/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZWCUURDLLIRJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654098 | |

| Record name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217830-91-5 | |

| Record name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。